Heptanoic acid, 2-bromo-, methyl ester
Overview
Description
Heptanoic acid, 2-bromo-, methyl ester is an organic compound with the molecular formula C8H15BrO2. It is a derivative of heptanoic acid, where a bromine atom is attached to the second carbon, and the carboxylic acid group is esterified with methanol. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanoic acid, 2-bromo-, methyl ester can be synthesized through the esterification of 2-bromoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 2-bromo-, methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxyheptanoic acid methyl ester, 2-cyanoheptanoic acid methyl ester, or 2-aminoheptanoic acid methyl ester.
Reduction: 2-bromoheptanol.
Hydrolysis: 2-bromoheptanoic acid and methanol.
Scientific Research Applications
Heptanoic acid, 2-bromo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of heptanoic acid, 2-bromo-, methyl ester involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates that can interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, methyl ester: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Heptanoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of a bromine atom, leading to different reactivity and applications.
Heptanoic acid, 2-ethyl-, methyl ester: Features an ethyl group, resulting in variations in physical and chemical properties.
Uniqueness
Heptanoic acid, 2-bromo-, methyl ester is unique due to the presence of the bromine atom, which significantly enhances its reactivity in nucleophilic substitution reactions
Properties
IUPAC Name |
methyl 2-bromoheptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-3-4-5-6-7(9)8(10)11-2/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEENYBWXUFATQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336215 | |
Record name | Heptanoic acid, 2-bromo, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26040-74-4 | |
Record name | Heptanoic acid, 2-bromo, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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